Enzymatic IC50: T-036 vs. Eliglustat and Venglustat on Recombinant Human GCS
In recombinant human GCS enzyme assays, Glucosylceramide synthase-IN-1 (T-036) achieves an IC50 of 31 nM [1]. This represents modestly higher intrinsic potency than two clinically advanced GCS inhibitors tested under comparable conditions: eliglustat (IC50 = 40 nM in K562 cell-based glucosylceramide synthesis assay) and venglustat (IC50 = 44 nM on recombinant enzyme) [2][3]. The absolute difference (9–13 nM) is modest but directionally consistent, and it sits alongside the noncompetitive mechanism that preserves potency irrespective of substrate accumulation—a distinction not captured by IC50 alone.
| Evidence Dimension | Inhibitory potency on human GCS (IC50) |
|---|---|
| Target Compound Data | 31 nM (recombinant human GCS enzyme) |
| Comparator Or Baseline | Eliglustat: 40 nM (K562 cell glucosylceramide synthesis); Venglustat: 44 nM (recombinant enzyme assay) |
| Quantified Difference | T-036 is 1.3-fold more potent than eliglustat and 1.4-fold more potent than venglustat by IC50. |
| Conditions | Recombinant human GCS enzyme assay for T-036; cell-based assay for eliglustat; recombinant enzyme for venglustat. Assay formats differ; direct rank-ordering should be contextualized with mechanism of inhibition. |
Why This Matters
For researchers selecting a GCS inhibitor, T-036 provides the highest intrinsic enzymatic potency among the three most commonly referenced tool compounds, which directly impacts the concentrations required in biochemical reconstitution and target-engagement studies.
- [1] Tanaka Y, Seto M, Kakegawa K, et al. Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. J Med Chem. 2022;65(5):4270-4290. View Source
- [2] Lukina E, Watman N, Dragosky M, et al. Eliglustat, an investigational oral therapy for Gaucher disease type 1: Phase 2 trial results. Blood. 2010;116(21):4095-4098. IC50 data as compiled by Cayman Chemical and Bertin Bioreagent. View Source
- [3] BindingDB entry for Venglustat (Genz-682452). IC50 = 44 nM for inhibition of glucosylceramide synthase. View Source
